

An In-depth Technical Guide to Ethyl 4-Aminobutanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-aminobutanoate*

Cat. No.: *B1595710*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **ethyl 4-aminobutanoate**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. **Ethyl 4-aminobutanoate**, the ethyl ester of the neurotransmitter gamma-aminobutyric acid (GABA), serves as a valuable building block in organic synthesis and as a biochemical reagent in life science research.[\[1\]](#)

Chemical Identity and Physical Properties

Ethyl 4-aminobutanoate is an organic compound containing both an amine and an ester functional group. It is commonly handled in its free base form or as a more stable hydrochloride salt. The properties of both forms are summarized below for clarity and comparison.

Table 1: Chemical Identifiers and Properties

Property	Value (Ethyl 4-aminobutanoate)	Value (Ethyl 4-aminobutanoate HCl)
IUPAC Name	ethyl 4-aminobutanoate[2]	ethyl 4-aminobutanoate;hydrochloride[3]
Synonyms	Ethyl 4-aminobutyrate, GABA ethyl ester[2]	H-GABA-OEt·HCl[1]
CAS Number	5959-36-4[2][4]	6937-16-2[3]
Molecular Formula	C ₆ H ₁₃ NO ₂ [2][4]	C ₆ H ₁₄ CINO ₂ [3]
Molecular Weight	131.17 g/mol [2][4]	167.63 g/mol [3]
Appearance	-	White solid
Melting Point	Not available	89-91 °C
Boiling Point	182.1 °C (estimated)[4]	Not available
Density	Not available	0.973 g/cm ³ (predicted)[5]
Solubility (Water)	4.429 x 10 ⁵ mg/L at 25 °C (estimated)[4]	Soluble
pKa (Basic)	9.7[2]	-
SMILES	CCOC(=O)CCCN[2]	Cl.CCOC(=O)CCN
InChI	InChI=1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3[2]	InChI=1S/C6H13NO2.CIH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H

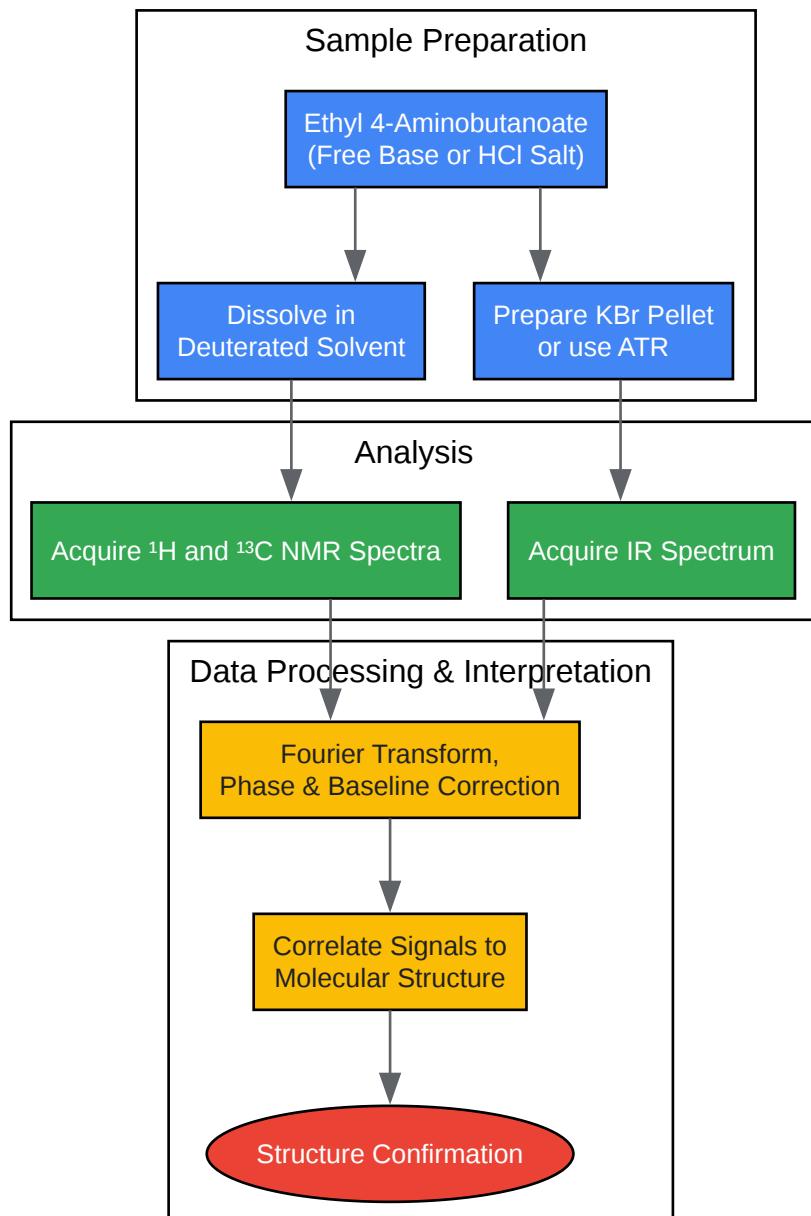
Chemical Structure and Spectroscopic Analysis

The structure of **ethyl 4-aminobutanoate** consists of a four-carbon chain with an amino group at one end (position 4) and an ethyl ester group at the other. The presence of the primary amine and the ester functionality dictates its chemical reactivity.

Spectroscopic methods are essential for the structural confirmation of **ethyl 4-aminobutanoate**.

- Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt shows characteristic absorption peaks for the N-H bonds of the ammonium salt and the C=O stretch of the ester group.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides distinct signals for the ethyl group (a triplet and a quartet), and the methylene groups of the butanoate chain. The chemical shifts of protons adjacent to the amino group are significantly affected by protonation when forming the hydrochloride salt.[6]
 - ^{13}C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

A general protocol for acquiring spectroscopic data is outlined below.


Sample Preparation:

- NMR: Dissolve the sample (either the free base or hydrochloride salt) in a suitable deuterated solvent, such as CDCl_3 or D_2O .[6]
- IR (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[6]
- IR (ATR): Place a small amount of the sample directly on the ATR crystal.[3]

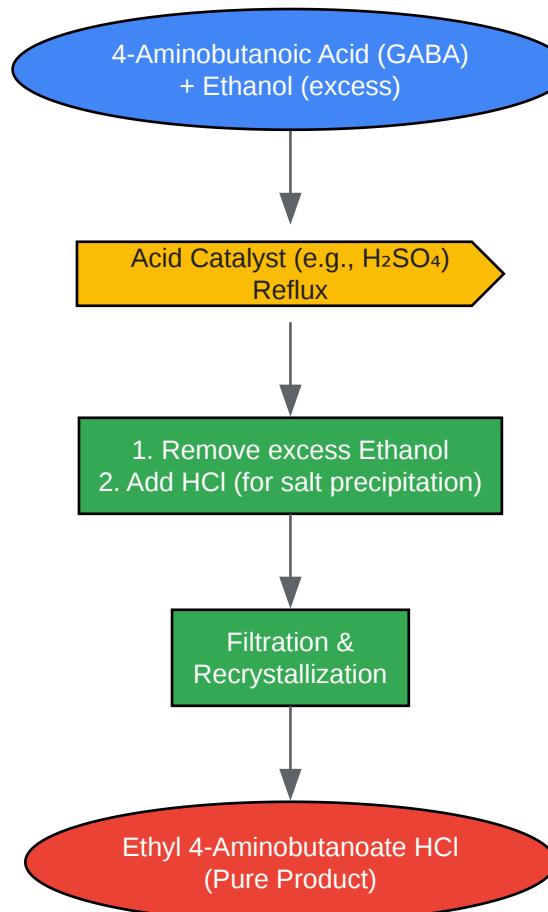
Instrumentation and Data Acquisition:

- NMR: Utilize a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, typical parameters include a spectral width of -2 to 12 ppm. For ^{13}C NMR, a spectral width of -5 to 220 ppm with broadband proton decoupling is standard.[7]
- IR: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, to record the spectrum.[3]

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

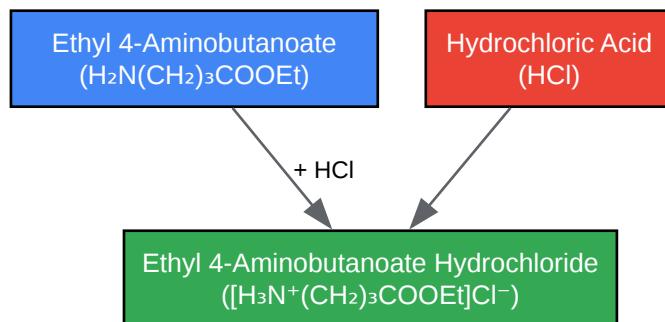
Caption: Workflow for spectroscopic analysis.


Synthesis and Reactivity

Ethyl 4-aminobutanoate is typically synthesized via Fischer esterification of 4-aminobutanoic acid (GABA) with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of GABA

- Reaction Setup: Suspend 4-aminobutanoic acid in an excess of absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
- Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Cool the mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) to obtain the free base, or precipitate the hydrochloride salt.
- Purification: The product can be purified by extraction into an organic solvent followed by distillation or recrystallization.


Synthesis of Ethyl 4-Aminobutanoate HCl

[Click to download full resolution via product page](#)

Caption: Synthesis workflow via Fischer esterification.

The reactivity of **ethyl 4-aminobutanoate** is characterized by its two primary functional groups.

Reaction with Acids: The primary amino group is basic and readily reacts with acids like hydrochloric acid (HCl) to form the corresponding ammonium salt, **ethyl 4-aminobutanoate hydrochloride**.^[8] This reaction significantly increases the compound's water solubility.^[8] The reaction is an acid-base neutralization, which can be confirmed by a drop in pH.^[6]

[Click to download full resolution via product page](#)

Caption: Reaction of **ethyl 4-aminobutanoate** with HCl.

Reaction with Bases: The ester group can undergo hydrolysis to the corresponding carboxylate salt and ethanol when treated with a strong base like sodium hydroxide (NaOH), particularly upon heating.[9] At room temperature during a standard acid-base extraction, this reaction is generally slow.[9]

Biological Significance and Applications

As the ethyl ester of GABA, this molecule is of significant interest in neuroscience and drug development.

- **Biochemical Reagent:** **Ethyl 4-aminobutanoate** and its hydrochloride salt are used as biochemical reagents and organic compounds in life science research.[1]
- **GABA Analog:** GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability.[10] Esters of GABA, like **ethyl 4-aminobutanoate**, are studied as potential prodrugs or analogs to modulate GABAergic systems.
- **Antimicrobial Research:** Haloamine derivatives of **ethyl 4-aminobutanoate** (GABAet-Cl and GABAet-Br) have demonstrated more potent bactericidal activity against *S. aureus* and *E. coli* than the corresponding non-esterified GABA haloamines.[11] This is attributed to their increased ability to access the hydrophobic microenvironments of bacterial cells.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-aminobutanoate hydrochloride _ TargetMol [targetmol.com]
- 2. gamma-Aminobutyric acid ethyl ester | C6H13NO2 | CID 23365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobutyrate ethyl hydrochloride | C6H14CINO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 4-aminobutanoate [flavscents.com]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Showing Compound 4-aminobutanoate (FDB030489) - FooDB [foodb.ca]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-Aminobutanoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595710#ethyl-4-aminobutanoate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com